1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone
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Overview
Description
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is an organic compound with the molecular formula C17H14FNO2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole with various reagents. One common method involves the acylation of indole with 2-fluorobenzoyl chloride in the presence of a base, followed by the addition of ethanone . The reaction conditions typically include the use of organic solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Indolinyl)ethanone: A similar compound with a different substituent on the indole ring.
2-Fluorobenzoylindole: Another derivative of indole with a fluorobenzoyl group.
Uniqueness
1-(1-(2-Fluorobenzoyl)indolin-5-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H14FNO2 |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
1-[1-(2-fluorobenzoyl)-2,3-dihydroindol-5-yl]ethanone |
InChI |
InChI=1S/C17H14FNO2/c1-11(20)12-6-7-16-13(10-12)8-9-19(16)17(21)14-4-2-3-5-15(14)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
RXECEGCTCVWROH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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